![molecular formula C15H13F2NO2 B11770408 N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770408.png)
N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine: is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through a cyclization reaction involving catechol and formaldehyde.
Introduction of the 3,4-difluorobenzyl group: This step involves the reaction of the benzo[d][1,3]dioxole core with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is explored for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
- N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- N-(3,4-Dichlorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- N-(3,4-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
Comparison:
- This compound is unique due to the presence of fluorine atoms, which can significantly influence its biological activity and pharmacokinetic properties.
- N-(3,4-Dichlorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has chlorine atoms instead of fluorine, which may result in different reactivity and biological effects.
- N-(3,4-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine contains methoxy groups, which can affect its solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H13F2NO2 |
|---|---|
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
N-[(3,4-difluorophenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C15H13F2NO2/c1-18(8-10-2-4-12(16)13(17)6-10)11-3-5-14-15(7-11)20-9-19-14/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
HIFXVMWYNDTJIP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC(=C(C=C1)F)F)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


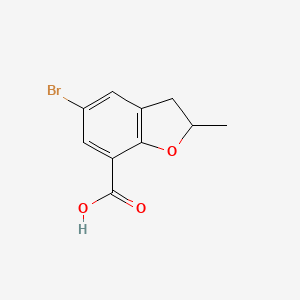
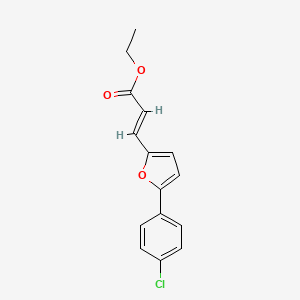
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
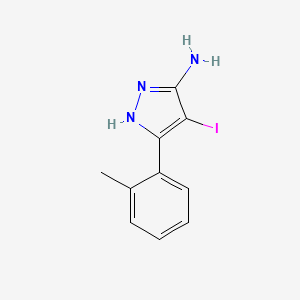
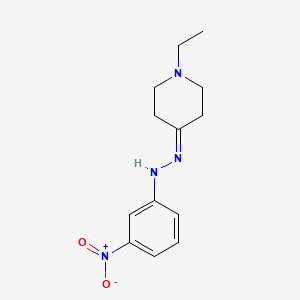
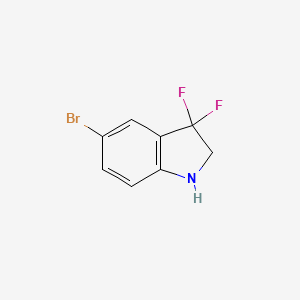
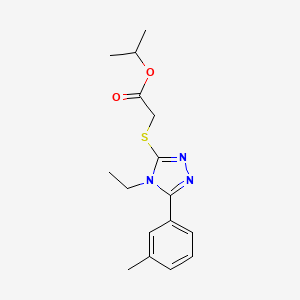
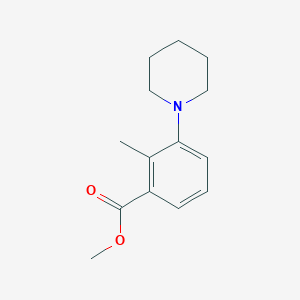
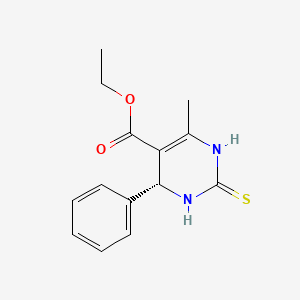
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
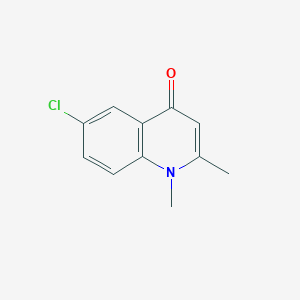
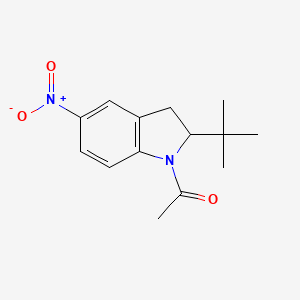
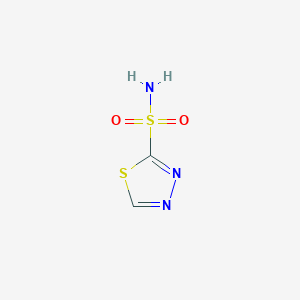
![2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)
